molecular formula C26H26N2O2 B3616937 4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide

4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide

Cat. No.: B3616937
M. Wt: 398.5 g/mol
InChI Key: YTLLNAQKWBSCAW-UHFFFAOYSA-N
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Description

4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a benzamide group attached to a phenylcyclopentylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may include steps such as esterification, cyanation, cyclization, and aminolysis . These methods are designed to be efficient and scalable, ensuring the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, the reduction of benzamide derivatives can be effectively carried out using Hantzsch ester 1,4-dihydropyridine in the presence of a palladium on carbon (Pd/C) catalyst . This method is known for its selectivity and efficiency.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted benzamides, depending on the reagents used.

Scientific Research Applications

4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide involves its interaction with specific molecular targets. For example, benzamide derivatives are known to inhibit enzymes such as serine proteases and casein kinases . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Properties

IUPAC Name

4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c29-24(27-19-26(17-7-8-18-26)22-11-5-2-6-12-22)21-13-15-23(16-14-21)28-25(30)20-9-3-1-4-10-20/h1-6,9-16H,7-8,17-19H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLLNAQKWBSCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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